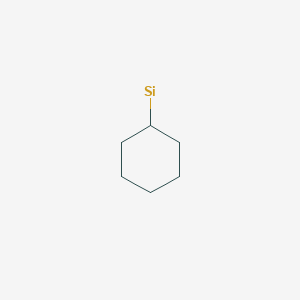

Cyclohexylsilane

描述

Structure

2D Structure

属性

InChI |

InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKADFJNQHQSNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171170 | |

| Record name | Cyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18162-96-4 | |

| Record name | Cyclohexylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the fundamental properties of Cyclohexylsilane?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylsilane (C₆H₁₁SiH₃) is an organosilane compound characterized by a cyclohexyl group bonded to a silane (SiH₃) moiety. As a member of the hydrosilane family, it serves as a precursor and reagent in a variety of chemical transformations, primarily owing to the reactivity of the silicon-hydrogen bonds. While the parent this compound is a fundamental structure, its derivatives, such as cyclohexyltrichlorosilane and cyclohexyltrimethoxysilane, are more commonly encountered in industrial and laboratory settings. This guide provides an in-depth overview of the fundamental properties of this compound and its key derivatives, detailed experimental protocols for their characterization, and a summary of their synthesis and reactivity. The inclusion of the cyclohexyl group, a common motif in medicinal chemistry, makes understanding the properties of cyclohexylsilanes relevant to drug development professionals exploring novel molecular scaffolds.[1]

Part 1: Physicochemical Properties

The fundamental physicochemical properties of this compound and its derivatives are crucial for their handling, application, and the design of synthetic routes. While comprehensive experimental data for the parent this compound is not extensively reported in the literature, the properties of its halo- and alkoxy-substituted analogues provide valuable insights.

Physical Properties

The physical state, boiling point, density, and refractive index are critical parameters for the practical application of these compounds. The data for representative this compound derivatives are summarized in the table below.

| Property | Cyclohexyltrichlorosilane | Cyclohexyltrimethoxysilane |

| Molecular Formula | C₆H₁₁Cl₃Si | C₉H₂₀O₃Si |

| Molecular Weight | 217.60 g/mol [2][3] | 204.34 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid |

| Boiling Point | 206 °C[2] | ~207 °C |

| Density | 1.222 - 1.226 g/mL at 25 °C[2][3] | ~0.96 g/mL at 25 °C |

| Refractive Index | 1.4774 - 1.4779 at 20-25 °C[2][3] | ~1.43 |

| Flash Point | 91 °C (196 °F)[2] | >60 °C |

Spectroscopic Properties

Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.

NMR spectroscopy is a powerful tool for characterizing the structure of organosilanes. Key nuclei for analysis include ¹H, ¹³C, and ²⁹Si.

-

¹H NMR: Protons on the cyclohexyl ring typically appear as a complex multiplet in the range of 0.5-2.0 ppm. The Si-H protons of the parent this compound would be expected to appear further downfield, often as a singlet or a multiplet depending on coupling to the cyclohexyl protons.

-

¹³C NMR: The carbon atoms of the cyclohexyl ring will show distinct signals. The carbon atom directly attached to the silicon (ipso-carbon) is of particular interest and its chemical shift is influenced by the substituents on the silicon atom.[4]

-

²⁹Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its electronic environment.[5][6][7] For this compound, the ²⁹Si NMR signal would provide direct evidence of the SiH₃ group. In its derivatives, the shift will vary significantly with the electronegativity of the substituents (e.g., Cl, OCH₃).[5][6][7]

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | 0.5 - 2.0 (Cyclohexyl-H), Si-H region varies |

| ¹³C | 25 - 30 (Cyclohexyl-C) |

| ²⁹Si | Highly dependent on substitution (-60 to -80 ppm for related structures)[4] |

IR spectroscopy is particularly useful for identifying the Si-H bond, which has a characteristic stretching frequency.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Si-H | Stretching | 2100 - 2250 (strong)[8] |

| C-H (Cyclohexyl) | Stretching | 2850 - 2930 |

| Si-O-C (in alkoxysilanes) | Stretching | 1090 - 1100 (strong, broad)[8] |

| Si-Cl (in chlorosilanes) | Stretching | 450 - 650 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl) in derivatives can aid in identification. Common fragmentation pathways involve the loss of the cyclohexyl group or substituents on the silicon atom.

Part 2: Synthesis and Reactivity

Synthesis of this compound

This compound and its derivatives can be synthesized through several routes. A common laboratory-scale synthesis for the parent this compound involves the reduction of a corresponding halosilane.

A typical synthetic workflow for producing this compound is illustrated below.

Caption: Synthesis of this compound via reduction.

Chemical Reactivity

The reactivity of this compound is dominated by the Si-H bonds. These bonds can undergo a variety of transformations, making it a useful reagent in organic synthesis.

-

Hydrosilylation: In the presence of a catalyst (often platinum-based), this compound can add across double or triple bonds. This reaction is a versatile method for forming carbon-silicon bonds.[9][10][11]

-

Oxidation: The Si-H bond can be oxidized to a silanol (Si-OH) group by treatment with water in the presence of a suitable catalyst or with other oxidizing agents.

-

Halogenation: Reaction with halogens or halogenated compounds can replace the hydrogen atoms on the silicon with halogen atoms.[2]

-

Reduction: this compound can act as a reducing agent, for example, in the reduction of certain functional groups in organic molecules.

A generalized workflow for a catalyzed hydrosilylation reaction is depicted below.

Caption: Hydrosilylation reaction workflow.

Part 3: Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the fundamental properties of this compound and for its synthesis.

Synthesis of this compound from Cyclohexyltrichlorosilane

Objective: To synthesize this compound by the reduction of cyclohexyltrichlorosilane using lithium aluminum hydride (LiAlH₄).

Materials:

-

Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled while hot under a stream of nitrogen.

-

Anhydrous diethyl ether is added to the flask, followed by the cautious addition of a calculated amount of lithium aluminum hydride.

-

The mixture is stirred to form a uniform suspension.

-

A solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

The cyclohexyltrichlorosilane solution is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water, followed by dilute hydrochloric acid.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-distillation or Thiele tube method, especially if only a small amount of the purified product is available.

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ²⁹Si NMR spectra are then acquired.

-

IR Spectroscopy: A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, and the IR spectrum is recorded.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) to ensure purity. Electron ionization (EI) is a common method for such molecules.

Part 4: Safety and Handling

This compound and its derivatives require careful handling due to their reactivity and potential hazards.

-

Cyclohexyltrichlorosilane: This compound is corrosive and reacts violently with water, releasing hydrogen chloride gas.[2][12] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also combustible.[2]

-

This compound (Parent Compound): As a hydrosilane, it is expected to be flammable and may react with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

General Precautions: Avoid contact with skin and eyes. In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it can react with these compounds.

Conclusion

This compound and its derivatives are valuable compounds with a range of applications stemming from the reactivity of the silicon center. This guide has provided a detailed overview of their fundamental physical and chemical properties, methods for their synthesis and characterization, and important safety considerations. For professionals in drug discovery, the cyclohexylsilyl moiety represents a potential building block for creating novel chemical entities with tailored properties. Further research into the specific properties and reactivity of the parent this compound is warranted to fully explore its potential in synthetic and materials chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYCLOHEXYLTRICHLOROSILANE | [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. unige.ch [unige.ch]

- 8. gelest.com [gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]

- 11. Verification Required - Princeton University Library [oar.princeton.edu]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclohexylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cyclohexylsilane, detailing the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, where silicon-containing moieties are of increasing interest.

Introduction to this compound

This compound is an organosilicon compound with a cyclohexyl group attached to a silicon atom. Its unique physicochemical properties, including lipophilicity and metabolic stability, make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and limitations. This guide will focus on the three primary synthetic pathways: Grignard reactions, hydrosilylation, and the reduction of cyclohexylchlorosilanes.

Synthetic Methodologies

The synthesis of this compound primarily relies on three well-established chemical transformations. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.

Grignard Reaction

The Grignard reaction offers a classic and versatile approach for forming carbon-silicon bonds. This method involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a suitable silicon electrophile, such as a chlorosilane or an alkoxysilane.

Reaction Scheme:

C₆H₁₁MgX + R₃SiCl → C₆H₁₁SiR₃ + MgXCl (where X = Cl, Br; R can be H, alkyl, or alkoxy)

The choice of solvent is crucial, with tetrahydrofuran (THF) generally being preferred over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent, which can lead to faster reaction rates.[1][2] The reaction can be performed using different protocols, such as the "normal addition" (silane added to Grignard reagent) or "reverse addition" (Grignard reagent added to silane), to control the degree of substitution.[3]

Hydrosilylation of Cyclohexene

Hydrosilylation is an atom-economical addition reaction where a silicon-hydride bond adds across the double bond of cyclohexene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆ in isopropanol) or Karstedt's catalyst.[4][5]

Reaction Scheme:

C₆H₁₀ + HSiR₃ → C₆H₁₁SiR₃ (catalyzed by a transition metal complex)

The reaction generally proceeds with anti-Markovnikov selectivity, yielding the this compound product. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

Reduction of Cyclohexylchlorosilanes

This method involves the reduction of a pre-formed cyclohexylchlorosilane, such as cyclohexyltrichlorosilane, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This two-step approach first requires the synthesis of the chlorosilane precursor, which can be achieved through methods like the hydrosilylation of cyclohexene with trichlorosilane.

Reaction Scheme:

C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃

This method is particularly useful for preparing this compound (C₆H₁₁SiH₃) where the silicon atom is bonded to hydrogens. The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or THF, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[1]

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting potential side products.

Grignard Reaction Mechanism

The reaction of a Grignard reagent with a chlorosilane is a nucleophilic substitution at the silicon center. The carbon atom of the cyclohexyl Grignard reagent, which is polarized to be nucleophilic, attacks the electrophilic silicon atom of the chlorosilane. The reaction proceeds through a four-centered transition state, leading to the formation of the C-Si bond and the magnesium halide salt.

Caption: Mechanism of the Grignard reaction.

Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][6][7] It involves a series of steps within a catalytic cycle:

-

Oxidative Addition: The hydrosilane (e.g., HSiCl₃) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: Cyclohexene coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated cyclohexene inserts into the Pt-H bond (or less commonly, the Pt-Si bond in the modified Chalk-Harrod mechanism), forming a platinum(II) cyclohexyl-silyl complex.[5]

-

Reductive Elimination: The final this compound product is released through reductive elimination, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.

Caption: The Chalk-Harrod catalytic cycle.

Reduction of Chlorosilanes with LiAlH₄

The reduction of a cyclohexylchlorosilane with lithium aluminum hydride proceeds via nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic silicon atom.[2][8] This is a stepwise process where each of the four hydride ions from LiAlH₄ can reduce a Si-Cl bond.

-

Nucleophilic Attack: A hydride ion from [AlH₄]⁻ attacks the silicon atom of the cyclohexyltrichlorosilane, displacing a chloride ion.

-

Intermediate Formation: An intermediate aluminum-hydride-silane complex is formed.

-

Successive Reductions: The process repeats until all chlorine atoms are replaced by hydrogen atoms.

-

Work-up: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the aluminum salts to liberate the final this compound product.[1]

References

- 1. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gelest.com [gelest.com]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. adichemistry.com [adichemistry.com]

Spectroscopic data of Cyclohexylsilane (NMR, FT-IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexylsilane, a key organosilane compound. The information presented herein is essential for the characterization and analysis of this molecule in various research and development applications, including its potential use as a carbon bioisostere in medicinal chemistry. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. The predicted chemical shifts are influenced by the electron-donating nature of the silyl group and the geometry of the cyclohexyl ring.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Si-H | ~3.5 - 4.0 | m | The chemical shift of protons directly attached to silicon can vary. |

| ¹H | C1-H | ~0.5 - 1.0 | m | Proton at the carbon attached to the silyl group. |

| ¹H | C2-H, C6-H (axial) | ~1.1 - 1.3 | m | |

| ¹H | C2-H, C6-H (equatorial) | ~1.6 - 1.8 | m | |

| ¹H | C3-H, C5-H (axial) | ~1.1 - 1.3 | m | |

| ¹H | C3-H, C5-H (equatorial) | ~1.6 - 1.8 | m | |

| ¹H | C4-H (axial) | ~1.1 - 1.3 | m | |

| ¹H | C4-H (equatorial) | ~1.6 - 1.8 | m | |

| ¹³C | C1 | ~25 - 30 | Carbon directly attached to silicon. | |

| ¹³C | C2, C6 | ~27 - 32 | ||

| ¹³C | C3, C5 | ~26 - 31 | ||

| ¹³C | C4 | ~25 - 30 |

Note: Predicted values are based on data for compounds such as cyclohexylmethylsilane and general trends in alkylsilane NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted FT-IR Vibrational Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes include the Si-H stretch and various C-H and Si-C vibrations.[1][2]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Si-H stretch | 2100 - 2200 | Strong |

| C-H stretch (cyclohexyl) | 2850 - 2950 | Strong |

| CH₂ scissoring | ~1450 | Medium |

| Si-C stretch | 800 - 1250 | Medium-Strong |

| C-C stretch (ring) | 1000 - 1200 | Medium |

| Si-H bend | 800 - 950 | Medium-Strong |

Table 3: Predicted Mass Spectrometry Fragmentation

Mass spectrometry of silanes often shows characteristic fragmentation patterns, including the loss of alkyl groups and rearrangements. The molecular ion peak for some silanes can be weak or absent.[3]

| m/z | Predicted Fragment | Notes |

| 114 | [C₆H₁₃SiH]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₂SiH]⁺ | Loss of H |

| 85 | [SiH₃]⁺ + C₆H₁₀ | Fragmentation of the cyclohexyl ring |

| 83 | [C₆H₁₁]⁺ | Loss of SiH₃ |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring |

| 29 | [SiH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound and similar organosilane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer Frequency : 400 MHz or higher for better resolution.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Referencing : Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 or more, as ¹³C has a low natural abundance.

-

Referencing : Tetramethylsilane (TMS) at 0.00 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Parameters :

-

Spectrometer : A standard FT-IR spectrometer.

-

Scan Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC inlet.

-

-

Gas Chromatography (GC) Parameters :

-

Column : A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 20 - 300.

-

Ion Source Temperature : 230 °C.

-

Interface Temperature : 280 °C.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and structural information.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Cyclohexylsilane

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylsilane and its derivatives are valuable reagents in organic synthesis and materials science. However, their utility is matched by a set of health and safety considerations that demand rigorous adherence to proper handling protocols. This technical guide provides an in-depth overview of the health and safety aspects of this compound compounds, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

Physicochemical and Hazard Profile

| Property | Cyclohexyl(dimethoxy)methylsilane | Cyclohexyltrimethoxysilane | Cyclohexane (for comparison) |

| CAS Number | 17865-32-6 | Not specified in results | 110-82-7 |

| Physical State | Liquid | Liquid | Liquid |

| Boiling Point | 201 °C / 393.8 °F | No data available | 80.7 °C / 177.3 °F[1] |

| Flash Point | 66 °C / 150.8 °F | Combustible liquid | -20 °C / -4 °F[1][2] |

| Melting Point | -72 °C / -97.6 °F | No data available | 4 - 7 °C / 39 - 45 °F[1] |

| Lower Explosive Limit | No data available | No data available | 1.2 - 1.3%[1][2] |

| Upper Explosive Limit | No data available | No data available | 8.3 - 8.4%[1][2] |

| Autoignition Temp. | No data available | No data available | 260 °C / 500 °F[1] |

| Vapor Density | No data available | > 1 (Air = 1) | 2.9 (Air = 1) |

| Specific Gravity | No data available | No data available | 0.779 @ 25 °C[1] |

Health and Safety Hazards

The primary hazards associated with this compound derivatives stem from their reactivity, particularly with moisture, and their potential for causing skin and eye irritation. Inhalation of vapors may also lead to respiratory tract irritation.

References

Cyclohexylsilane Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characteristics, and potential therapeutic applications of cyclohexylsilane derivatives.

Introduction

This compound derivatives represent a unique class of organosilicon compounds characterized by the presence of a cyclohexane ring bonded to a silicon atom. This structural motif imparts a combination of properties, including lipophilicity from the cyclohexyl group and the potential for diverse functionalization at the silicon center, making them intriguing candidates for investigation in medicinal chemistry and materials science. The silicon atom, being larger and more electropositive than carbon, can influence the physicochemical and biological properties of a molecule, such as bond angles, bond lengths, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, detailing their synthesis, physicochemical properties, and emerging applications in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organometallic and hydrosilylation reactions. The choice of synthetic route is primarily dictated by the desired substitution pattern on the silicon atom and the cyclohexane ring.

Grignard Reaction

A common and versatile method for the synthesis of cyclohexylsilanes is the Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (the Grignard reagent) with a silicon halide, such as silicon tetrachloride or a trialkoxysilane. The number of cyclohexyl groups attached to the silicon can be controlled by the stoichiometry of the reactants.

Experimental Protocol: Synthesis of Dichlorodithis compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Chlorocyclohexane

-

Silicon tetrachloride (SiCl₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of chlorocyclohexane in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Silicon Tetrachloride: The freshly prepared cyclohexylmagnesium chloride solution is cooled in an ice bath. A solution of silicon tetrachloride in dry diethyl ether is then added dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dichlorodithis compound.

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the synthesis of dichlorodithis compound.

Hydrosilylation

Hydrosilylation is another powerful method for the synthesis of this compound derivatives, particularly for introducing functional groups onto the cyclohexane ring. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst.

Experimental Protocol: Hydrosilylation of 1-Vinylcyclohexene with Triethoxysilane

Materials:

-

1-Vinylcyclohexene

-

Triethoxysilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with 1-vinylcyclohexene and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.

-

Hydrosilylation: Triethoxysilane is added dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically purified directly by vacuum distillation to remove the solvent and any unreacted starting materials, yielding the functionalized this compound derivative.

Diagram of the Hydrosilylation Workflow:

Caption: General workflow for hydrosilylation synthesis.

Physicochemical Properties

The physicochemical properties of this compound derivatives are influenced by the nature and number of substituents on both the cyclohexane ring and the silicon atom. The incorporation of the bulky and lipophilic cyclohexyl group generally increases the molecular weight and lipophilicity of the molecule.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclohexyl(hexyl)silane | C₁₂H₂₆Si | 198.42 | - |

| Cyclohexyl(dipropyl)silane | C₁₂H₂₆Si | 198.42 | - |

| Butoxy(cyclohexyl)silane | C₁₀H₂₂OSi | 186.37 | - |

| Cyclohexyl(trimethoxy)silane | C₉H₂₀O₃Si | 204.34 | 217 |

| Cyclohexylmethyldimethoxysilane | C₉H₂₀O₂Si | 188.34 | - |

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectra of cyclohexylsilanes typically show complex multiplets in the aliphatic region (δ 0.5-2.0 ppm) corresponding to the protons of the cyclohexane ring. Protons on carbons attached to the silicon atom are generally shifted slightly upfield.

-

¹³C NMR: The carbon NMR spectra provide distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon atom (ipso-carbon) shows a characteristic chemical shift.

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment, providing valuable information about the substituents attached to it.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound derivatives, confirming their identity.

Applications in Drug Development

The unique properties of organosilicon compounds have led to their exploration in drug discovery. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's pharmacokinetic and pharmacodynamic properties.

Potential as Anticancer Agents

While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of organosilicon compounds has shown promise. The increased lipophilicity imparted by the cyclohexyl group could potentially enhance the ability of these compounds to cross cell membranes. Further research is warranted to explore the cytotoxicity of various functionalized this compound derivatives against different cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Diagram of a Potential Signaling Pathway for Anticancer Activity:

Caption: Hypothetical pathway of anticancer drug action.

Potential as Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.[1] They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.[1] The structural features of some this compound derivatives could potentially allow them to interact with the active site of acetylcholinesterase (AChE). The development of novel cholinesterase inhibitors is an active area of research.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the acetylcholinesterase inhibitory activity of this compound derivatives.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

This compound derivatives

-

A known AChE inhibitor as a positive control (e.g., donepezil)

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a buffered solution of AChE is mixed with the test compound at various concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color change is measured spectrophotometrically over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

This compound derivatives are a class of compounds with significant potential for further exploration in both materials science and drug discovery. Their synthesis is achievable through well-established chemical reactions, allowing for the generation of a diverse library of compounds with varying functionalities. While current data on their physicochemical and biological properties is limited, the foundational knowledge of organosilicon chemistry suggests that these compounds could offer unique advantages in the development of new therapeutic agents. Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives, followed by comprehensive biological screening to identify lead compounds for further development as anticancer agents, cholinesterase inhibitors, or for other therapeutic applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of molecules.

References

Theoretical Investigations and Molecular Modeling of Cyclohexylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of cyclohexylsilane. It covers the molecule's structural properties, conformational analysis, spectroscopic signatures, and potential reaction pathways. This document synthesizes experimental data with computational chemistry methodologies to offer a detailed understanding of this compound at a molecular level. All quantitative data is presented in structured tables, and detailed experimental and computational protocols are provided. Visualizations of key concepts are rendered using Graphviz to facilitate a deeper understanding of the underlying principles.

Introduction

This compound (C₆H₁₁SiH₃) is an organosilicon compound of interest due to the presence of the flexible cyclohexyl ring directly bonded to a silyl group. This substitution influences the conformational preferences and reactivity of the cyclohexane ring. Understanding the structural and electronic properties of this compound is crucial for its potential applications in materials science and as a building block in organic synthesis. Theoretical studies and molecular modeling provide invaluable insights into these properties, complementing experimental investigations.

This guide delves into the conformational landscape of this compound, its geometric parameters as determined by experimental and computational methods, and its predicted spectroscopic characteristics. Furthermore, a plausible synthetic route and a discussion on its thermal decomposition are presented.

Molecular Structure and Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The silyl group (-SiH₃) can occupy either an axial or an equatorial position, leading to two distinct conformers in equilibrium.

Conformational Equilibrium

Computational and experimental studies have shown that the equatorial conformer of this compound is more stable than the axial conformer. This preference is attributed to the steric hindrance between the axial silyl group and the syn-axial hydrogen atoms on the cyclohexane ring. The energy difference between the two conformers is a key parameter in understanding the conformational dynamics of the molecule.

-

Computational Workflow for Conformational Analysis

A typical workflow for the computational analysis of this compound's conformations involves geometry optimization of both axial and equatorial conformers, followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data.

Caption: Workflow for conformational analysis of this compound.

Geometric Parameters

The geometric parameters of the equatorial and axial conformers of this compound have been determined experimentally using gas-phase electron diffraction. These experimental values provide a benchmark for computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, have been shown to provide results in good agreement with experimental data for related silane compounds.

Table 1: Experimental Geometric Parameters of this compound from Gas-Phase Electron Diffraction

| Parameter | Equatorial Conformer | Axial Conformer |

| Bond Lengths (Å) | ||

| Si-C | 1.880 ± 0.006 | 1.880 (assumed) |

| C-C (avg) | 1.538 ± 0.002 | 1.538 (assumed) |

| Si-H | 1.485 (assumed) | 1.485 (assumed) |

| C-H (avg) | 1.115 (assumed) | 1.115 (assumed) |

| Bond Angles (deg) | ||

| ∠C-Si-C | N/A | N/A |

| ∠Si-C-C | 110.8 ± 0.5 | 110.8 (assumed) |

| ∠C-C-C (avg) | 111.3 ± 0.2 | 111.3 (assumed) |

| Dihedral Angles (deg) | ||

| C-C-C-C (avg) | 55.9 ± 0.4 | 55.9 (assumed) |

Data sourced from gas-phase electron diffraction studies.

Spectroscopic Properties

The vibrational and nuclear magnetic resonance (NMR) spectra of this compound are key identifiers and provide detailed information about its structure and bonding.

Vibrational Frequencies

The vibrational spectrum of this compound can be predicted with reasonable accuracy using DFT calculations. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is a common choice for such calculations. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Equatorial this compound (Selected Modes)

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Si-H stretch (sym) | 2210 | 2113 |

| Si-H stretch (asym) | 2225 | 2127 |

| C-H stretch (avg) | 3050 | 2916 |

| CH₂ scissor | 1450 | 1386 |

| SiH₃ deformation | 950 | 908 |

| C-Si stretch | 780 | 745 |

Frequencies predicted using DFT B3LYP/6-311+G(d,p) level of theory. Scaled frequencies use a factor of 0.956.

NMR Chemical Shifts

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The B3LYP functional and the 6-311+G(d,p) basis set are commonly employed for this purpose[1][2]. The calculated shielding constants are then referenced to a standard, typically tetramethylsilane (TMS), to obtain chemical shifts.

Table 3: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (ppm) for Equatorial this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Si-H | 3.5 - 4.0 |

| C-H (cyclohexyl) | 0.8 - 1.8 |

| ¹³C NMR | |

| C₁ (ipso) | ~25 |

| C₂, C₆ | ~30 |

| C₃, C₅ | ~27 |

| C₄ | ~26 |

| ²⁹Si NMR | |

| Si | -30 to -40 |

Chemical shifts predicted based on GIAO calculations at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS.

Potential Energy Surface and Reactivity

Chair-Boat Interconversion

The cyclohexane ring can undergo a "ring flip" to interconvert between the two chair conformations, passing through higher-energy boat and twist-boat intermediates. The potential energy surface (PES) for this process can be mapped out using computational methods to determine the energy barriers for these conformational changes.

References

A Technical Guide to Cyclohexylsilanes: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of cyclohexylsilane and its derivatives, focusing on their chemical identifiers, physicochemical properties, synthesis protocols, and key applications relevant to research and drug development. While the parent compound, this compound (C6H11SiH3), is not widely documented, a number of its derivatives are of significant industrial and scientific interest. This guide will focus on the most prominent of these, including cyclohexyltrichlorosilane, cyclohexyl(dimethoxy)methylsilane, and cyclohexyltrimethoxysilane.

Core Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physicochemical properties of several common this compound derivatives. This information is crucial for substance identification, safety assessments, and experimental design.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Cyclohexyltrichlorosilane | 98-12-4[1][2][3] | C6H11Cl3Si[1][2] | 217.60[1][2] | 60987[1] |

| Cyclohexyl(dimethoxy)methylsilane | 17865-32-6[4] | C9H20O2Si[4] | 188.34[4] | 569301[4] |

| Cyclohexyltrimethoxysilane | 17865-54-2[5] | C9H20O3Si[5] | 204.34[5] | 10998130[5] |

| Cyclohexyl(triethyl)silane | Not Available | C12H26Si[6] | 198.42[6] | 11984292[6] |

| Cyclohexyltriethoxysilane | 18151-84-3[7] | C12H26O3Si[7] | 246.42[7] | 15653995[7] |

| Cyclohexylmethyl(dimethoxy)silane | Not Available | C9H20O2Si[8] | 188.34[8] | 3084281[8] |

| Cyclohexasilane | 291-59-8[9] | Si6 | 168.51[9] | 5479803[9] |

Experimental Protocols

A common method for the synthesis of alkyl cycloalkyl dialkoxysilanes, such as methyl cyclohexyl dimethoxysilane, is through a Grignard reaction. The following protocol is a generalized procedure based on established methodologies.

Synthesis of Methyl Cyclohexyl Dimethoxysilane via Grignard Reaction

Materials:

-

Methyl trimethoxysilane

-

Cyclohexyl chloride

-

Magnesium metal

-

Toluene (anhydrous)

-

Iodine (catalyst)

Procedure:

-

In a dry, nitrogen-purged reactor equipped with a stirrer, condenser, and dropping funnel, charge with magnesium metal.

-

Add a solution of methyl trimethoxysilane in toluene to the reactor.

-

Slowly add a portion of cyclohexyl chloride to initiate the Grignard reaction. The reaction can be initiated by the addition of a few crystals of iodine.

-

Once the reaction has started, add the remaining cyclohexyl chloride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the magnesium salts.

-

The filtrate, containing the desired methyl cyclohexyl dimethoxysilane, can be purified by fractional distillation under reduced pressure.

Logical and Experimental Workflows

The following diagrams illustrate key processes involving cyclohexylsilanes, from their synthesis to their application in surface modification.

Applications in Research and Drug Development

This compound derivatives are versatile compounds with a range of applications that are highly relevant to the pharmaceutical and biomedical fields.

-

Surface Modification: As illustrated in the workflow diagram, cyclohexylsilanes, particularly trichloro- and trialkoxy- derivatives, are widely used to modify the surfaces of materials.[2] In the context of drug development, this can be applied to:

-

Biomedical Implants and Devices: Creating hydrophobic surfaces to reduce biofouling and improve biocompatibility.

-

Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers to control drug release kinetics and improve targeting.

-

Diagnostic Tools: Functionalizing the surface of biosensors and microarrays.

-

-

Chromatography and Separation Science: Cyclohexyl-functionalized silica is used as a stationary phase in high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). The cyclohexyl group provides a unique selectivity for the separation of nonpolar and moderately polar analytes, which is critical for the purification of drug candidates and the analysis of biological samples.

-

Synthetic Chemistry: Cyclohexylsilanes can serve as intermediates in the synthesis of more complex organosilicon compounds and as protecting groups in organic synthesis. Their specific steric and electronic properties can be leveraged to control the stereochemistry of reactions, an essential aspect of synthesizing chiral drug molecules.

References

- 1. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOHEXYLTRICHLOROSILANE | [gelest.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Cyclohexane, (dimethoxymethylsilyl)- | C9H20O2Si | CID 569301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexyltrimethoxysilane | C9H20O3Si | CID 10998130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexyl(triethyl)silane | C12H26Si | CID 11984292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexyltriethoxysilane | C12H26O3Si | CID 15653995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexylmethyl(dimethoxy)silane | C9H20O2Si | CID 3084281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexasilane | Si6 | CID 5479803 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Si-H Bond in Cyclohexylsilane: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylsilane, a member of the organosilane family, possesses a silicon-hydrogen (Si-H) bond that is a key locus of reactivity. Understanding the behavior of this functional group is crucial for its application in organic synthesis, materials science, and pharmaceutical development. The Si-H bond's moderate polarity, with silicon being more electropositive than hydrogen, and its relatively low bond dissociation energy, make it susceptible to a variety of transformations. This technical guide provides an in-depth analysis of the reactivity of the Si-H bond in this compound, focusing on three primary reaction types: hydrosilylation, oxidation, and halogenation. This document summarizes available quantitative data, presents detailed experimental protocols for analogous reactions, and visualizes key mechanistic pathways to provide a comprehensive resource for researchers.

Note on Data: Direct quantitative kinetic and thermodynamic data for this compound is limited in publicly accessible literature. Therefore, where specific data for this compound is unavailable, data for closely related secondary alkylsilanes or general data for the reaction class is provided as a reasonable approximation.

Core Reactivity of the Si-H Bond

The reactivity of the Si-H bond in this compound is governed by several factors:

-

Polarity: The difference in electronegativity between silicon (1.90) and hydrogen (2.20) results in a polarized bond with a partial positive charge on silicon and a partial negative charge on hydrogen (hydridic character). This polarity dictates its susceptibility to attack by both electrophiles and nucleophiles.

-

Bond Dissociation Energy (BDE): The Si-H bond is weaker than a typical C-H bond. The BDE for the Si-H bond in trialkylsilanes is generally in the range of 90-95 kcal/mol, making it amenable to homolytic cleavage to form a silyl radical.

-

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reagents to the silicon center, potentially influencing reaction rates compared to less hindered silanes.

Hydrosilylation: Formation of Si-C Bonds

Hydrosilylation is the addition of the Si-H bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a powerful and atom-economical method for forming stable silicon-carbon bonds.

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Reaction Time | 0.5 - 4 hours | Highly dependent on catalyst, substrate, and temperature. |

| Temperature | 25 - 100 °C | Lower temperatures are often possible with highly active catalysts. |

| Catalyst Loading | 1 - 100 ppm (Pt) | Karstedt's catalyst is highly efficient. |

| Yield | > 95% | Generally a high-yielding reaction. |

| Regioselectivity | Anti-Markovnikov | The silicon atom adds to the less substituted carbon of the double bond. |

Experimental Protocol: Hydrosilylation of 1-Octene with this compound (Analogous Protocol)

This protocol is adapted from procedures for the hydrosilylation of alkenes with alkylsilanes using Karstedt's catalyst.

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.

-

Add this compound (1.1 eq) to the stirred solution.

-

Carefully add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically exothermic.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Workflow: Catalyst Screening

A typical workflow for screening catalysts for a hydrosilylation reaction is depicted below.

Caption: A general workflow for screening hydrosilylation catalysts.

Oxidation: Formation of Silanols

The Si-H bond can be oxidized to a silanol (Si-OH) group using various oxidizing agents. Silanols are important intermediates in silicone chemistry and can also serve as versatile functional handles in organic synthesis.

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Reaction Time | 1 - 12 hours | Can vary significantly with the choice of oxidant. |

| Temperature | 0 - 80 °C | Milder conditions are often preferred to avoid over-oxidation. |

| Common Oxidants | Peroxides, TEMPO/co-oxidant, KMnO₄ | The choice of oxidant affects selectivity. |

| Yield | Variable (40-90%) | Can be influenced by side reactions and over-oxidation. |

Experimental Protocol: TEMPO-Mediated Oxidation of this compound (Analogous Protocol)

This protocol is a conceptual adaptation based on the TEMPO-mediated oxidation of alcohols. The direct oxidation of a Si-H bond to a silanol using TEMPO is less common than alcohol oxidation, but the principles of the catalytic cycle are analogous.

Materials:

-

This compound

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl, bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate.

-

Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the biphasic mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution (1.2 eq) while stirring vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude cyclohexylsilanol can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

Mechanism: TEMPO-Catalyzed Oxidation

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species, which then oxidizes the Si-H bond.

Caption: Catalytic cycle for TEMPO-mediated oxidation of a Si-H bond.

Halogenation: Formation of Halosilanes

The Si-H bond can be readily converted to a Si-X bond (where X is a halogen) through halogenation, typically via a free-radical mechanism.

Quantitative Data

Direct quantitative data for the free-radical halogenation of this compound is scarce. The reaction is generally rapid and highly exothermic, particularly with chlorine and bromine.

| Parameter | Typical Value/Range | Notes |

| Reaction Time | < 1 hour | Often very fast upon initiation. |

| Initiation | UV light or radical initiator (e.g., AIBN) | Required to start the chain reaction. |

| Reactivity | Cl₂ > Br₂ > I₂ | Fluorine is generally too reactive. |

| Yield | Variable (50-80%) | Can be affected by multiple halogenations and side reactions. |

Experimental Protocol: Free-Radical Chlorination of this compound (Analogous Protocol)

This protocol is adapted from the free-radical chlorination of cyclohexane.

Materials:

-

This compound

-

Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous benzene or carbon tetrachloride (use with extreme caution in a fume hood)

-

UV lamp or heat source

-

Apparatus for reflux

Procedure:

-

Set up a reflux apparatus with a dry round-bottom flask, condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).

-

In the flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add AIBN (catalytic amount, e.g., 0.02 eq).

-

Slowly add sulfuryl chloride (1.0 eq) to the mixture.

-

Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.

-

Monitor the reaction by GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous calcium chloride, and filter.

-

Remove the solvent by distillation. The resulting chlorothis compound can be purified by fractional distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

Mechanism: Free-Radical Halogenation

The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps.

Caption: Free-radical chain mechanism for the chlorination of a Si-H bond.

Conclusion

The Si-H bond in this compound is a versatile functional group that participates in a range of important chemical transformations. Hydrosilylation offers an efficient route to C-Si bond formation, oxidation provides access to silanols, and halogenation yields halosilanes, all of which are valuable intermediates in synthesis. While specific quantitative data for this compound remains an area for further investigation, the general principles of silane reactivity, supported by analogous experimental protocols and well-established mechanistic pathways, provide a strong framework for researchers to utilize this compound in their work. The information and visualizations provided in this guide are intended to facilitate a deeper understanding and practical application of this compound chemistry.

Cyclohexylsilane: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity grades, synthesis, and analysis of cyclohexylsilane (CAS No. 18162-96-4). This information is critical for researchers and professionals in drug development and other scientific fields who require high-purity organosilane compounds.

Commercial Availability

This compound is available from a select number of chemical suppliers specializing in fine and research chemicals. While specific purity grades are not always publicly listed and may require direct inquiry, the compound can be sourced for laboratory and development purposes. Below is a summary of known suppliers.

| Supplier | Website | CAS Number | Notes |

| HANGZHOU LEAP CHEM CO., LTD. | echemi.com | 18162-96-4 | Listed as a trader of this compound. Purity and specifications should be confirmed upon inquiry. |

| EvitaChem | evitachem.com | 18162-96-4 | Lists this compound as in stock.[1] Researchers should contact the supplier for detailed purity information. |

Note: The availability and product specifications from chemical suppliers are subject to change. It is highly recommended to contact the suppliers directly to obtain the most current information, including technical data sheets (TDS) and certificates of analysis (CoA).

Purity Grades and Analysis

Analytical Methods for Purity Determination:

While specific analytical protocols for this compound are not widely published, standard methods for volatile organosilanes can be employed to assess its purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for determining the purity of volatile compounds like this compound. It allows for the separation of the main component from impurities and their subsequent identification by mass spectrometry. The choice of column and temperature program would need to be optimized for the specific volatility of this compound. Several studies have demonstrated the use of GC-MS for the analysis of other silane compounds, indicating its applicability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. For silanes, ²⁹Si NMR can provide valuable information about the silicon environment and the presence of any siloxane or other silicon-containing impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in this compound, such as the Si-H bond, which has a distinctive stretching frequency.

Experimental Protocols

Representative Synthesis of this compound:

A common method for the synthesis of this compound involves the reduction of a corresponding halosilane precursor. The following protocol is based on a documented synthesis route.

Reaction: C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃

Materials:

-

Cyclohexyltrichlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is slowly added to the stirred solution of cyclohexyltrichlorosilane via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate or by following established procedures for quenching LiAlH₄ reactions.

-

The resulting mixture is filtered to remove the inorganic salts.

-

The ethereal solution is then carefully distilled to isolate the this compound product. Due to the sensitivity of the Si-H bond, distillation should be performed under reduced pressure and at a moderate temperature.

Purity Verification Workflow:

The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for experimental use.

Caption: Workflow for Sourcing and Purity Verification of this compound.

References

Methodological & Application

Application Note: Hydrophobic Surface Modification of Silica with Cyclohexylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica particles to impart hydrophobicity is a critical process in various scientific and industrial applications, including drug delivery, chromatography, and the development of advanced materials. The inherently hydrophilic nature of silica, due to the presence of surface silanol groups (Si-OH), can be undesirable for applications requiring dispersion in non-polar media or controlled interactions with hydrophobic molecules. Chemical modification with organosilanes is a widely employed and effective method to tune the surface properties of silica from hydrophilic to hydrophobic.

This application note details the use of cyclohexylsilane, specifically cyclohexyltrimethoxysilane, for the hydrophobic surface modification of silica nanoparticles. The bulky, non-polar cyclohexyl group provides a significant hydrophobic character to the silica surface, enhancing its dispersibility in organic solvents and matrices. This document provides detailed experimental protocols, expected characterization data, and visualizations to guide researchers in the successful hydrophobic modification of silica.

Principle of Modification

The surface modification process involves the reaction of cyclohexyltrimethoxysilane with the silanol groups on the surface of silica. The methoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and covalently attaching the cyclohexyl groups to the surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of silica nanoparticles (Stöber method) and their subsequent surface modification with cyclohexyltrimethoxysilane.

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol yields silica nanoparticles of a controlled size.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir to create a homogeneous mixture.

-

Slowly add TEOS to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the nanoparticles with ethanol three times to remove any unreacted reagents. Resuspend the particles in ethanol between each wash.

-

After the final wash, disperse the purified silica nanoparticles in absolute ethanol to create a stock suspension (e.g., 10 mg/mL).

Hydrophobic Surface Modification with Cyclohexyltrimethoxysilane

This protocol describes the grafting of cyclohexyl groups onto the silica surface.

Materials:

-

Silica nanoparticle suspension in ethanol (from Protocol 1)

-

Cyclohexyltrimethoxysilane

-

Toluene (anhydrous)

Procedure:

-

Transfer a known amount of the silica nanoparticle suspension to a round-bottom flask.

-

Add anhydrous toluene to the flask to create the reaction solvent.

-

Add a specific amount of cyclohexyltrimethoxysilane to the silica suspension. The ratio of silane to silica can be varied to control the degree of surface coverage. A typical starting point is a 1:1 mass ratio.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the modified silica nanoparticles by centrifugation.

-

Wash the nanoparticles with toluene three times to remove any unreacted cyclohexyltrimethoxysilane.

-

Dry the hydrophobic silica nanoparticles in a vacuum oven at 80-100 °C for at least 12 hours.

Characterization of Modified Silica

Thorough characterization is essential to confirm the successful surface modification and to quantify the change in surface properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the silica surface before and after modification.

Protocol:

-

Prepare a KBr pellet of the dried silica sample (unmodified or modified).

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

Expected Results: The spectrum of unmodified silica will show a broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and a peak around 950 cm⁻¹ (Si-OH stretching). After modification with cyclohexyltrimethoxysilane, the intensity of these peaks is expected to decrease. New peaks corresponding to the cyclohexyl group will appear, typically in the range of 2850-2930 cm⁻¹ (C-H stretching) and around 1450 cm⁻¹ (C-H bending).

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of organic material (cyclohexyl groups) grafted onto the silica surface and to assess the thermal stability of the modified particles.

Protocol:

-

Place a known amount of the dried silica sample into a TGA crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Expected Results: Unmodified silica will show a slight weight loss due to the removal of adsorbed water and the condensation of surface silanol groups. The this compound-modified silica will exhibit a more significant weight loss at higher temperatures (typically between 200 °C and 600 °C) corresponding to the decomposition of the grafted cyclohexyl groups. The percentage of weight loss can be used to quantify the grafting density.

Contact Angle Measurement

The water contact angle is a direct measure of the hydrophobicity of the silica surface.

Protocol:

-

Prepare a flat surface of the silica powder by pressing it into a pellet or by drop-casting a concentrated suspension onto a glass slide and allowing it to dry.

-

Place a small droplet of deionized water onto the surface.

-

Measure the angle between the solid surface and the tangent of the water droplet at the three-phase contact point using a goniometer.

Expected Results: Unmodified silica is hydrophilic and will have a low water contact angle (typically < 30°). After modification with this compound, the surface will become hydrophobic, resulting in a significantly higher water contact angle. Based on data for other alkylsilanes, the contact angle is expected to be in the range of 120° to 140°, indicating a highly hydrophobic surface.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of unmodified and this compound-modified silica.

Table 1: Expected FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Assignment | Unmodified Silica | This compound-Modified Silica |

| ~3400 | O-H stretching (silanol) | Strong, broad | Reduced intensity |

| ~2930 & ~2850 | C-H stretching (cyclohexyl) | Absent | Present |

| ~1630 | O-H bending (adsorbed water) | Present | Reduced intensity |

| ~1450 | C-H bending (cyclohexyl) | Absent | Present |

| ~1100 | Si-O-Si stretching | Strong | Strong |

| ~950 | Si-OH stretching | Present | Reduced intensity |

Table 2: Expected Thermogravimetric Analysis (TGA) Data

| Sample | Onset of Major Decomposition (°C) | Weight Loss (%) in 200-600 °C range |

| Unmodified Silica | - | < 5% |

| This compound-Modified Silica | ~250-300 °C | 10 - 20% (dependent on grafting density) |

Table 3: Expected Water Contact Angle Measurements

| Sample | Water Contact Angle (°) | Surface Property |

| Unmodified Silica | < 30° | Hydrophilic |

| This compound-Modified Silica | 120° - 140° (estimated) | Hydrophobic |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the hydrophobic modification of silica nanoparticles.